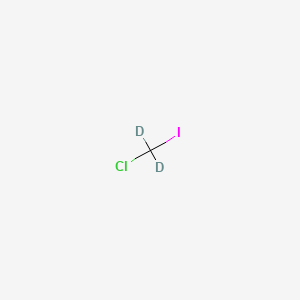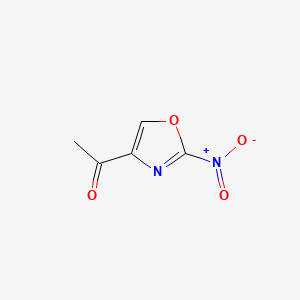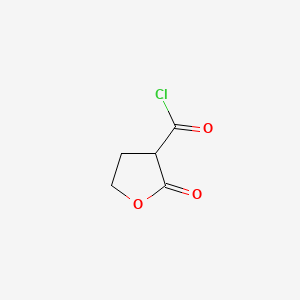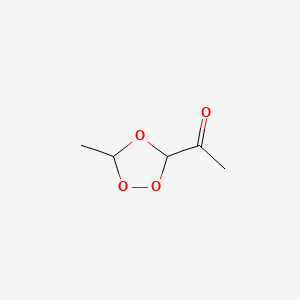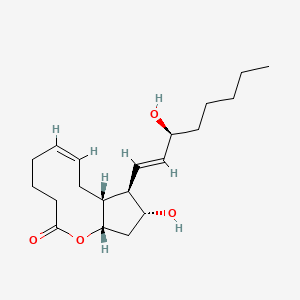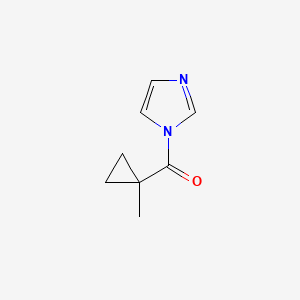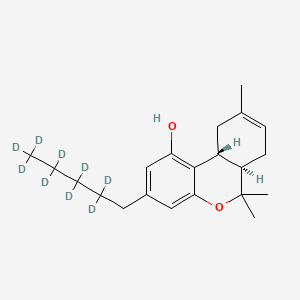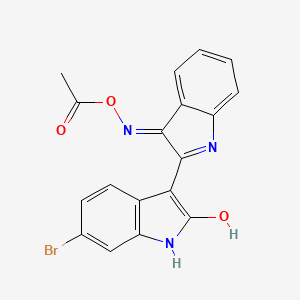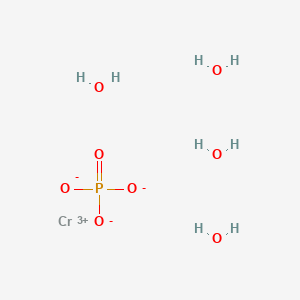
Chromium(III) phosphate tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(III) phosphate tetrahydrate is a deeply colored solid. It is used as an additive in drugs, anti-corrosive pigments, catalysts, and polymer manufacture. It is also used to catalyze cation exchange in sorption reactions and as a laminated structure to dampen vibration and noise in a motor .
Synthesis Analysis
Chromium phosphate is prepared by treating a phosphoric acid solution of chromium (VI) oxide with hydrazine . Hexahydrate chromium phosphate, CrPO4·6H2O, is prepared by reducing chromium trioxide, CrO3, with ethanol in the presence of orthophosphoric acid, H3PO4, at temperatures ranging from −24 °C to +80 °C .Molecular Structure Analysis
The molecular formula of this compound is CrH8O8P . Chromium (III) phosphate can exist as two isomorphs. Its β-isoform is orthorhombic with the Cmcm space group (a = 0.5165, b = 0.7750, c = 0.6131 nm). The structure consists of infinite chains of trans edge-sharing CrO6 octahedra, which run parallel to the c-axis, and are linked by PO4 tetrahedra .Chemical Reactions Analysis
Ammonia reacts with chromium (III) ion to precipitate gray-green chromium (III) hydroxide: Cr3+(aq) + 3NH3(aq) + 3H2O(l) ↽−−⇀ Cr(OH)3(s) + 3NH+4 (aq) Cr 3 + (aq) + 3 NH 3 (aq) + 3 H 2 O (l) ↽ − − ⇀ Cr (OH) 3 (s) + 3 NH 4 + (aq) Cr(OH)3 .Physical and Chemical Properties Analysis
This compound is insoluble in water but soluble in acids . Its molecular weight is 146.97 Da .科学的研究の応用
Mesoporous Chromium(III) Phosphate Synthesis : An unconventional sol–gel technique was used to synthesize mesoporous chromium(III) phosphate, resulting in a material with a high specific surface area and narrow pore size distribution. This has potential applications in catalysis and adsorption due to its unique structural properties (Tarafdar, Biswas, Pramanik & Pramanik, 2006).
Carcinogenicity and Chemoprevention : Chromium, in both its hexavalent and trivalent states, exhibits diverse biological activities. Trivalent chromium(III) can accumulate around cells, leading to cell-membrane lipid injuries and DNA damage. This highlights the potential risks associated with chromium exposure and underscores the importance of studying its genotoxicity and possible chemopreventive measures (Wang, Su, Gu, Song & Zhao, 2017).
Structural Peculiarities in NASICON Frameworks : Chromium(III) has been found in NASICON-related phosphates with unusual tetrahedral oxygen coordination, which is rare for chromium(III) in phosphates. This unique structural arrangement may have implications for the material's thermal stability and its application as an inorganic pigment (Gorodylova, Kosinová, Šulcová, Bělina & Vlcek, 2014).
Chromium and DNA Interaction : Chromium(III) can form tight complexes with DNA, affecting DNA replication processes. It can substitute for Mg2+ in certain enzymatic reactions, influencing DNA polymerase activity and potentially contributing to chromate-induced mutagenesis (Snow, 1994).
Nucleotide Interaction : Chromium(III) shows specific interactions with the phosphate groups of nucleotides, evident through 31P-NMR spectroscopy. These interactions have significant implications for understanding the genotoxic consequences of chromium exposure (Wolf, Kasemann & Ottenwälder, 1989).
Chromium-Phosphate Reactions in Waste Management : The study of chromium(III)-phosphate reactions is crucial for managing high-level radioactive wastes. This research provides essential thermodynamic data for understanding these reactions in various environmental conditions (Rai, Moore, Hess, Rao & Clark, 2004).
Chromium(III) Ions Detection : A novel colorimetric method using silver nanoprisms and monohydrogen phosphate has been developed for the detection of chromium(III) ions, with potential applications in environmental monitoring (Pu, Wu, Tan, Wen, Ling & Cao, 2021).
作用機序
Target of Action
Chromium(III) phosphate tetrahydrate is an inorganic compound with the chemical formula CrPO4·4H2O . It is used as an additive in drugs, anti-corrosive pigments, catalysts, and polymer manufacture . It is also used to catalyze cation exchange in sorption reactions
Mode of Action
It is known to catalyze cation exchange in sorption reactions . This suggests that it may interact with other ions or molecules in its environment, facilitating their exchange and thereby influencing the overall chemical dynamics of the system.
Biochemical Pathways
Chromium-supplemented obese mice exhibited a reduced electrically stimulated rise in intracellular calcium , suggesting that chromium compounds may have some influence on calcium signaling pathways.
Pharmacokinetics
It is known that the compound is insoluble in water , which suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be limited. Its bioavailability would likely be influenced by factors such as the method of administration and the presence of other compounds that could facilitate its dissolution or absorption.
Result of Action
It is known to be toxic if swallowed and can cause skin and eye irritation, as well as respiratory irritation . These effects suggest that it may interact with cellular membranes and other biological structures, leading to irritation and other adverse effects.
Safety and Hazards
Chromium(III) phosphate tetrahydrate is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .
特性
IUPAC Name |
chromium(3+);phosphate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZHAJJRIRDSTG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH8O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703782 |
Source


|
| Record name | Chromium(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-59-4 |
Source


|
| Record name | Chromium(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


